![molecular formula C22H39NO4 B014465 2,5-Dioxopyrrolidin-1-yl stearate CAS No. 14464-32-5](/img/structure/B14465.png)
2,5-Dioxopyrrolidin-1-yl stearate
Overview
Description
Pyrrolidines and their derivatives, including compounds like "2,5-Dioxopyrrolidin-1-yl stearate," play a crucial role in medicinal chemistry and organic synthesis. These compounds are characterized by a five-membered ring containing one nitrogen atom, making them part of the larger family of azaheterocycles. Their structural versatility allows for a wide range of chemical reactions and applications in the synthesis of pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves strategies such as ring expansion, nucleophilic substitution, and cycloaddition reactions. For example, an aza-Payne rearrangement of 2,3-aziridin-1-ols facilitated by a sulfoxonium ylide under basic conditions leads to pyrrolidines with high stereochemical fidelity, showcasing the diversity of synthetic approaches for constructing the pyrrolidine core (Schomaker, Bhattacharjee, Yan, & Borhan, 2007).
Molecular Structure Analysis
Pyrrolidine derivatives exhibit a wide range of molecular structures, influenced by substituents and stereochemistry. The molecular structure of these compounds can be determined using various spectroscopic and crystallographic techniques, providing insights into their three-dimensional conformation and reactivity. For instance, crystal structure analysis of specific pyrrolidine derivatives reveals their betaine nature and distorted ring fragments, highlighting the impact of molecular structure on their chemical properties (Kuhn, Al-Sheikh, & Steimann, 2003).
Scientific Research Applications
Synthesis of Stable Covalently Labeled Biopolymers : A derivative of 2,5-Dioxopyrrolidin-1-yl, specifically 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been shown to effectively synthesize stable covalently labeled biopolymers with excellent yields. This suggests potential applications in the field of biopolymer research (Crovetto et al., 2008).
Enhancing Monoclonal Antibody Production : A study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide can improve monoclonal antibody production in Chinese hamster ovary cells, indicating potential applications in the production of therapeutic monoclonal antibodies (Aki et al., 2021).
Applications in Electrochromic Devices : Poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a related compound, has shown promise as a material for electrochromic devices due to its electronic transition and switching ability. This indicates potential use in the development of electronic and optical devices (Yiĝitsoy et al., 2007).
Anticonvulsant Applications : New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides show potential as treatments for epilepsy, indicating the compound's relevance in pharmaceutical research (Kamiński et al., 2015).
Biocatalytic Domino Reactions : A study demonstrated the diastereoselective synthesis of novel 2,5-dioxopyrrolidine derivatives using Fe3O4 NPs @ lipase as reusable nanobiocatalysts, suggesting applications in synthetic chemistry (Mohajer & Baharfar, 2017).
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWDZDNDJBYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393574 | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl stearate | |
CAS RN |
14464-32-5 | |
Record name | Stearic acid N-hydroxysuccinimide ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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